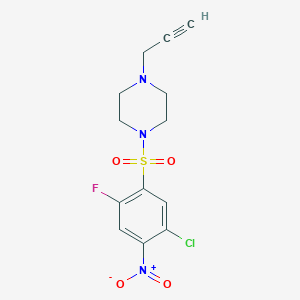
1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFNP or CFNPBSP, and it has been found to have a wide range of biochemical and physiological effects that make it useful for a variety of research purposes.
作用機序
The mechanism of action of CFNP is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. Specifically, CFNP has been found to interact with the dopamine and serotonin systems, which are involved in a wide range of physiological and behavioral processes.
Biochemical and Physiological Effects:
CFNP has been found to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of dopamine and serotonin reuptake, and the activation of specific receptor subtypes. These effects make CFNP useful for a wide range of research purposes, particularly in the study of neurological and psychiatric disorders.
実験室実験の利点と制限
One of the primary advantages of CFNP is its high selectivity for specific receptor subtypes, which allows researchers to target specific neurotransmitter systems with a high degree of precision. However, CFNP also has a number of limitations, including its relatively short half-life and its potential toxicity at high doses.
将来の方向性
There are a number of potential future directions for research on CFNP, including the development of new analogues with improved pharmacological properties, the investigation of its potential applications in the treatment of neurological and psychiatric disorders, and the exploration of its potential as a tool for studying the mechanisms of neurotransmitter release and reuptake in the brain.
合成法
The synthesis of CFNP involves a multi-step process that begins with the reaction of 2-fluoro-4-nitroaniline with chlorosulfonic acid to form 5-chloro-2-fluoro-4-nitrobenzenesulfonyl chloride. This compound is then reacted with piperazine and propargyl alcohol to form the final product, CFNP.
科学的研究の応用
CFNP has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where CFNP has been found to have a number of potential applications in the study of neurotransmitter systems and neurodegenerative diseases.
特性
IUPAC Name |
1-(5-chloro-2-fluoro-4-nitrophenyl)sulfonyl-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O4S/c1-2-3-16-4-6-17(7-5-16)23(21,22)13-8-10(14)12(18(19)20)9-11(13)15/h1,8-9H,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZODIVOEKWJTRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

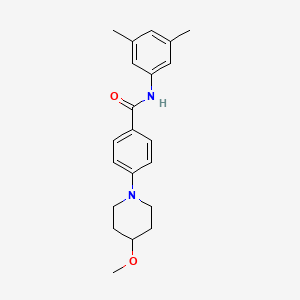
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2398228.png)
![5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2398229.png)
![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)

![4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2398236.png)
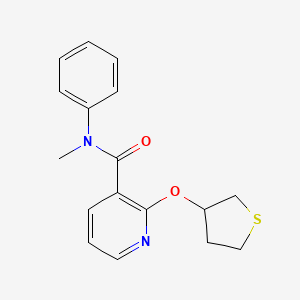
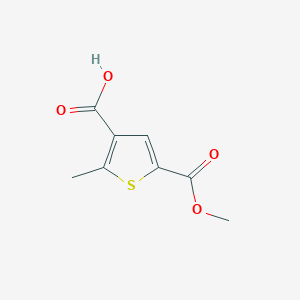
![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)
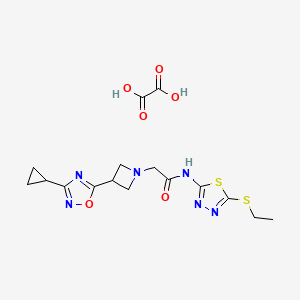
![(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid](/img/structure/B2398245.png)
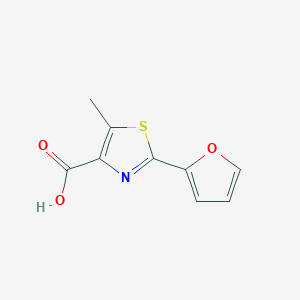
![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2398247.png)